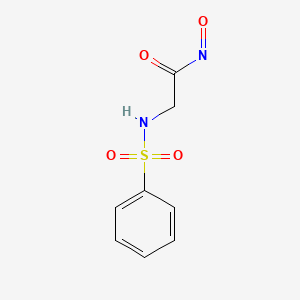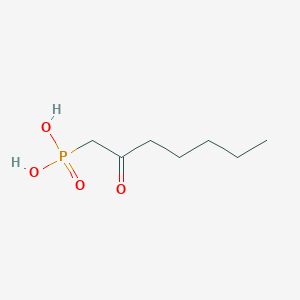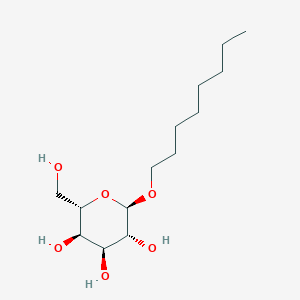
(R)-1-(4-(4-(Hydroxymethyl)-1,3,2-dioxaborolan-2-YL)benzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE is a complex organic compound that features a guanidine group attached to a benzyl moiety, which is further substituted with a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE typically involves multiple stepsThe reaction conditions often require the use of transition metal catalysts to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The dioxaborolane ring can participate in covalent bonding with nucleophilic sites, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Benzylguanidine: Similar structure but lacks the dioxaborolane ring.
Hydroxymethylbenzylguanidine: Similar but without the dioxaborolane substitution.
Dioxaborolane-substituted compounds: Similar dioxaborolane ring but different functional groups
Uniqueness
®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE is unique due to the combination of the guanidine group and the dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16BN3O3 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
2-[[4-[(4R)-4-(hydroxymethyl)-1,3,2-dioxaborolan-2-yl]phenyl]methyl]guanidine |
InChI |
InChI=1S/C11H16BN3O3/c13-11(14)15-5-8-1-3-9(4-2-8)12-17-7-10(6-16)18-12/h1-4,10,16H,5-7H2,(H4,13,14,15)/t10-/m1/s1 |
InChI Key |
IIZOWFNBOXPJES-SNVBAGLBSA-N |
Isomeric SMILES |
B1(OC[C@H](O1)CO)C2=CC=C(C=C2)CN=C(N)N |
Canonical SMILES |
B1(OCC(O1)CO)C2=CC=C(C=C2)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine](/img/structure/B10757104.png)
![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide](/img/structure/B10757120.png)

![(3R,5S)-N-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}-3-fluoro-5-morpholin-4-ylcyclohex-1-ene-1-carboxamide](/img/structure/B10757123.png)


![3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)
![2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid](/img/structure/B10757157.png)
![Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate](/img/structure/B10757165.png)

![N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide](/img/structure/B10757183.png)
![8-(6-Bromo-benzo[1,3]dioxol-5-ylsulfanyl)-9-(3-isopropylamino-propyl)-adenine](/img/structure/B10757187.png)
